N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound with a unique structure that includes an isoxazole ring and a morpholine moiety
Preparation Methods
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the morpholine derivative. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Morpholine Moiety: This involves the reaction of the isoxazole derivative with a morpholine compound.
Formation of the Oxalamide Linkage: The final step involves the coupling of the isoxazole-morpholine intermediate with an oxalyl chloride derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring or the morpholine moiety.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring and morpholine moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide can be compared with other compounds that have similar structural features, such as:
N1-(5-methylisoxazol-3-yl)-2-morpholinoacetamide: This compound shares the isoxazole and morpholine moieties but differs in the linkage.
N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-9-8-10(15-20-9)14-12(18)11(17)13-2-3-16-4-6-19-7-5-16/h8H,2-7H2,1H3,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWLLEGKUCTRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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